2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester
Übersicht
Beschreibung
2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTC is a thiazole derivative that is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester is not fully understood, but it is believed to involve the chelation of metal ions. 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester contains a thiazole ring that can coordinate with metal ions, leading to the formation of a metal complex. This complex can then interact with biological molecules, leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester has been found to exhibit a range of biochemical and physiological effects. In addition to its potential anti-cancer properties, 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester has been shown to exhibit anti-inflammatory and anti-oxidant properties. 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester in lab experiments is its high selectivity for copper ions. This makes it a potential tool for the detection of copper in complex biological samples. Additionally, 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester is relatively easy to synthesize and has a high yield. However, one of the limitations of using 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester in lab experiments is its potential toxicity. Further studies are needed to determine the safe concentration of 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester for use in various applications.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester. One area of research involves the development of 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester-based fluorescent probes for the detection of other metal ions. Additionally, further studies are needed to determine the potential use of 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester in cancer therapy and neurodegenerative disease treatment. Finally, the development of 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester analogs with improved properties is an area of research that has the potential to yield significant results.
Conclusion:
In conclusion, 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. Its potential applications include the detection of metal ions, cancer therapy, and neurodegenerative disease treatment. Further research is needed to fully understand the mechanism of action of 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester and to develop 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester-based tools and therapies.
Synthesemethoden
The synthesis of 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester involves a multi-step process that begins with the reaction of thiosemicarbazide with ethyl acetoacetate to yield 2-(1,3-thiazol-2-yl)acetohydrazide. This intermediate is then reacted with phenyl isothiocyanate to yield 2-(2-phenylthiazol-4-yl)hydrazinecarboxamide. The final step involves the reaction of this intermediate with morpholine and ethyl chloroformate to yield 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester has been found to exhibit a range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester as a fluorescent probe for the detection of metal ions. 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester has been shown to selectively detect copper ions in aqueous solutions, making it a potential tool for environmental monitoring and medical diagnostics. Additionally, 2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester has been found to exhibit anti-cancer properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
ethyl 2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-21-15(19)14-13(12-6-4-3-5-7-12)17-16(22-14)18-8-10-20-11-9-18/h3-7H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNZCCFBOOYXDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480113 | |
Record name | Ethyl 2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-YL-4-phenyl-thiazole-5-carboxylic acid ethyl ester | |
CAS RN |
55040-86-3 | |
Record name | Ethyl 2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.